3-Butenal, 2-oxo-
Overview
Description
3-Butenal, 2-oxo- is an organic compound with the molecular formula C4H6O2 It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butenal, 2-oxo- can be synthesized through various methods. One common method involves the aldol condensation of acetaldehyde, which produces crotonaldehyde as a product. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, 3-Butenal, 2-oxo- is produced through the catalytic dehydrogenation of 1-butanol. This process involves the use of a metal catalyst, such as copper or zinc, at elevated temperatures to facilitate the removal of hydrogen atoms from 1-butanol, resulting in the formation of crotonaldehyde.
Chemical Reactions Analysis
Types of Reactions
3-Butenal, 2-oxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form crotonic acid.
Reduction: It can be reduced to form butanol.
Addition Reactions: It can react with nucleophiles such as water and alcohols to form hydrates, hemiacetals, and acetals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Acidic conditions (e.g., HCl) are often used to catalyze the addition of water or alcohols.
Major Products Formed
Oxidation: Crotonic acid.
Reduction: Butanol.
Addition Reactions: Hydrates, hemiacetals, and acetals.
Scientific Research Applications
3-Butenal, 2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Biology: It is studied for its role in biological processes, including its potential as a biomarker for oxidative stress.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of resins, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butenal, 2-oxo- involves its reactivity with nucleophiles due to the presence of the carbonyl group. This reactivity allows it to participate in various addition and condensation reactions. The molecular targets and pathways involved include interactions with enzymes and proteins that contain nucleophilic functional groups, such as thiols and amines.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: A simpler aldehyde with the formula CH3CHO.
Crotonic Acid: The oxidized form of crotonaldehyde.
Butanol: The reduced form of crotonaldehyde.
Uniqueness
3-Butenal, 2-oxo- is unique due to its conjugated double bond and aldehyde functional group, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Properties
IUPAC Name |
2-oxobut-3-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-2-4(6)3-5/h2-3H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQVYUNYDAWYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168748 | |
Record name | 3-Butenal, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16979-06-9 | |
Record name | 3-Butenal, 2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butenal, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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